N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under cyclodehydration conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide group introduction: The final step involves the acylation of the aromatic amine with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving its molecular targets.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,2,4-oxadiazol-2-yl)thio)acetamide: Similar structure but with a different oxadiazole ring.
N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the combination of its functional groups and heterocyclic rings, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)19-13-3-2-4-14(9-13)20-15(24)10-26-17-22-21-16(25-17)12-5-7-18-8-6-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKNMWRONMKCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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